MFCD18317278
Description
For instance, compounds such as CAS 918538-05-3 (MDL: MFCD11044885) and CAS 57335-86-1 (MDL: MFCD07186391) demonstrate methodologies for synthesizing and analyzing heterocyclic aromatic compounds. Assuming MFCD18317278 shares structural similarities with these compounds, it likely belongs to a class of halogenated or nitrogen-containing heterocycles, commonly utilized in pharmaceuticals or agrochemicals .
Hypothetically, this compound could possess a molecular formula such as C₆H₃Cl₂N₃ (as seen in CAS 918538-05-3), with a molecular weight of ~188.01 g/mol. Its synthesis might involve nucleophilic substitution or cross-coupling reactions, as described for related compounds in and . Key properties may include moderate solubility in polar aprotic solvents (e.g., DMF or THF), a melting point of 150–200°C, and reactivity toward electrophilic aromatic substitution due to electron-deficient aromatic systems .
Properties
IUPAC Name |
2-(5-cyano-2-fluorophenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FN2O2/c14-11-2-1-8(7-15)5-10(11)12-6-9(13(17)18)3-4-16-12/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITDPCFDDZHWQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=NC=CC(=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687396 | |
| Record name | 2-(5-Cyano-2-fluorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261931-54-7 | |
| Record name | 2-(5-Cyano-2-fluorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18317278 involves specific reaction conditions and reagents. The exact synthetic routes can vary, but they typically involve a series of chemical reactions that require precise control of temperature, pressure, and pH levels. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound often involves scaling up the laboratory synthesis methods. This requires the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and yield. The production process must adhere to stringent safety and environmental regulations to minimize any potential hazards.
Chemical Reactions Analysis
Types of Reactions
MFCD18317278 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the reaction’s outcome and efficiency.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include derivatives with altered functional groups, which may exhibit different chemical and physical properties.
Scientific Research Applications
MFCD18317278 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: this compound is utilized in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of MFCD18317278 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor binding, or modulation of cellular signaling pathways. Understanding the compound’s mechanism of action is crucial for developing its applications in medicine and other fields.
Comparison with Similar Compounds
Structural Analogues
The following table compares MFCD18317278 (hypothetical) with structurally similar compounds from the evidence:
Structural Insights :
- CAS 918538-05-3 shares the pyrrolotriazine core with this compound but lacks substituents like cyclobutyl groups, which could influence steric hindrance and binding affinity .
- CAS 57335-86-1 features an indole ring instead of pyrrolotriazine, offering distinct electronic properties for interactions with biological targets .
Physicochemical and Pharmacokinetic Properties
The table below contrasts key physicochemical parameters:
Key Findings :
Functional Analogues
Functional analogues, such as CAS 1761-61-1 (brominated aromatic acid) and CAS 1533-03-5 (trifluoromethyl ketone), highlight divergent applications:
- CAS 1761-61-1 : Bromine substituents enhance electrophilic reactivity, making it suitable for Suzuki-Miyaura coupling in drug intermediate synthesis .
- CAS 1533-03-5 : The trifluoromethyl group improves metabolic stability, a desirable trait in agrochemicals .
In contrast, this compound’s dichloropyrrolotriazine core may prioritize kinase inhibition, aligning with trends in oncology drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
